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Compound of Interest

Compound Name: H-Phe(2-Me)-OH

Cat. No.: B1363631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of H-Phe(2-Me)-OH, also known as 2-methyl-L-phenylalanine. This non-natural

amino acid is of growing interest in peptide synthesis and drug development due to its unique

structural features that can impart desirable pharmacokinetic and pharmacodynamic properties

to parent molecules. This document summarizes key physicochemical data, outlines relevant

experimental protocols for their determination, and provides visualizations to illustrate

experimental workflows and conceptual relationships.

Core Physicochemical Data
The following tables summarize the available quantitative data for H-Phe(2-Me)-OH and its

parent compound, L-phenylalanine, for comparative purposes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1363631?utm_src=pdf-interest
https://www.benchchem.com/product/b1363631?utm_src=pdf-body
https://www.benchchem.com/product/b1363631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₀H₁₃NO₂ --INVALID-LINK--

Molecular Weight 179.22 g/mol --INVALID-LINK--

CAS Number 80126-53-0 --INVALID-LINK--

Appearance White to off-white powder --INVALID-LINK--

Solubility
5 mg/mL in water (with

ultrasonic assistance)
--INVALID-LINK--

Melting Point
244-246 °C (for the

monohydrate)
--INVALID-LINK--

Comparative Data: L-

Phenylalanine

pKa₁ (α-carboxyl) ~1.83 - 2.20
--INVALID-LINK--, --INVALID-

LINK--

pKa₂ (α-amino) ~9.13 - 9.31
--INVALID-LINK--, --INVALID-

LINK--

logP (experimental) -1.38 --INVALID-LINK--

Note: Specific experimental pKa and logP values for H-Phe(2-Me)-OH are not readily available

in the reviewed literature. The provided values for L-phenylalanine serve as a baseline for

understanding the potential properties of its methylated derivative. The introduction of a methyl

group on the phenyl ring is expected to slightly increase lipophilicity (higher logP) and may

have a minor effect on the pKa values of the α-carboxyl and α-amino groups.

Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are

outlined below. These are generalized methods applicable to amino acid derivatives like H-
Phe(2-Me)-OH.
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Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp

melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of the finely powdered, dry H-Phe(2-Me)-OH is packed

into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the

temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (the onset of melting)

and the temperature at which the entire solid has transitioned to a liquid (completion of

melting) are recorded. This range is reported as the melting point.

Calibration: The thermometer of the apparatus should be calibrated using standards with

known melting points.

pKa Determination
The acid dissociation constants (pKa values) are crucial for understanding the ionization state

of a molecule at different pH values, which influences its solubility, absorption, and interaction

with biological targets.

Methodology: Potentiometric Titration

Solution Preparation: A precise weight of H-Phe(2-Me)-OH is dissolved in a known volume of

deionized water or a suitable co-solvent to create a solution of known concentration.

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to

protonate all ionizable groups fully. Subsequently, it is back-titrated with a standardized
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strong base (e.g., NaOH). The pH is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa values correspond to the pH at the half-equivalence points of the titration

curve. For an amino acid, two distinct equivalence points will be observed, corresponding to

the carboxyl and amino groups.

logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical

parameter in predicting its pharmacokinetic properties, including absorption, distribution,

metabolism, and excretion (ADME).

Methodology: Shake-Flask Method (n-Octanol/Water)

System Preparation: n-Octanol and a buffered aqueous solution (typically at a pH where the

compound is predominantly in its neutral form, if possible) are mutually saturated by shaking

them together and allowing the phases to separate.

Partitioning: A known amount of H-Phe(2-Me)-OH is dissolved in one of the phases (usually

the one in which it is more soluble). This solution is then mixed with a known volume of the

other phase in a separatory funnel.

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute

between the two phases until equilibrium is reached.

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated.

Concentration Analysis: The concentration of H-Phe(2-Me)-OH in each phase is determined

using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance

Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the

logarithm of this value.
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Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships

relevant to the physicochemical characterization of H-Phe(2-Me)-OH.
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To cite this document: BenchChem. [Physicochemical Properties of H-Phe(2-Me)-OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363631#what-are-the-physicochemical-properties-
of-h-phe-2-me-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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